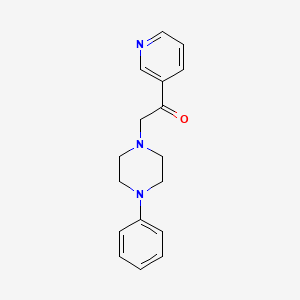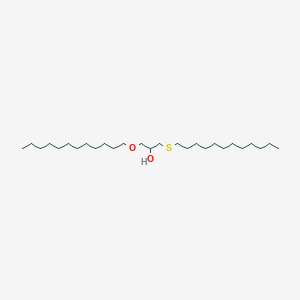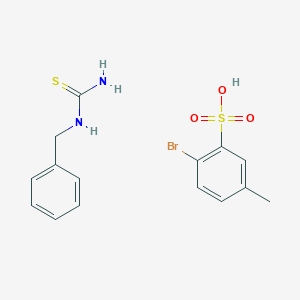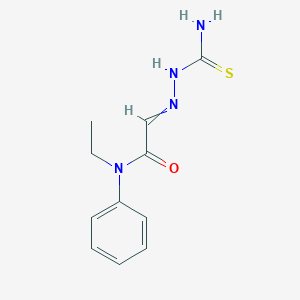![molecular formula C13H21NO3P- B14612694 Ethyl [(butylamino)(phenyl)methyl]phosphonate CAS No. 59488-02-7](/img/structure/B14612694.png)
Ethyl [(butylamino)(phenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(butylamino)(phenyl)methyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety through a carbon-phosphorus (C-P) bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl [(butylamino)(phenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of phosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically proceed under mild conditions and result in the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium complexes, can enhance the efficiency of the synthesis . Additionally, microwave irradiation has been employed to achieve rapid and efficient cross-coupling reactions involving phosphonates .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(butylamino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields, including medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
Ethyl [(butylamino)(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Mecanismo De Acción
The mechanism of action of ethyl [(butylamino)(phenyl)methyl]phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its use as a corrosion inhibitor .
Comparación Con Compuestos Similares
Ethyl [(butylamino)(phenyl)methyl]phosphonate can be compared with other similar compounds, such as:
Ethyl phenylphosphinate: Similar in structure but lacks the butylamino group.
Methyl phenylphosphinate: Contains a methyl group instead of an ethyl group.
Diethyl phosphite: A simpler phosphonate with two ethyl groups attached to the phosphorus atom.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its butylamino and phenyl groups contribute to its versatility in various applications.
Propiedades
Número CAS |
59488-02-7 |
|---|---|
Fórmula molecular |
C13H21NO3P- |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
[butylamino(phenyl)methyl]-ethoxyphosphinate |
InChI |
InChI=1S/C13H22NO3P/c1-3-5-11-14-13(18(15,16)17-4-2)12-9-7-6-8-10-12/h6-10,13-14H,3-5,11H2,1-2H3,(H,15,16)/p-1 |
Clave InChI |
VRMLJKGPUILMEZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCNC(C1=CC=CC=C1)P(=O)([O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)






![2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14612647.png)

![Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B14612662.png)

![N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide](/img/structure/B14612668.png)
![Acetic acid, [(4-nitrobenzoyl)thio]-](/img/structure/B14612674.png)

